molecular formula C7H11N3O2S B1530257 4-(pyrrolidine-1-sulfonyl)-1H-pyrazole CAS No. 1178480-88-0

4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Cat. No. B1530257
M. Wt: 201.25 g/mol
InChI Key: SYFWZYPOTOGISN-UHFFFAOYSA-N
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Description

The compound “4-(pyrrolidine-1-sulfonyl)-1H-pyrazole” is a chemical compound that contains a pyrrolidine ring and a pyrazole ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. Pyrazole is a three-nitrogen containing five-membered ring with two adjacent nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “4-(pyrrolidine-1-sulfonyl)-1H-pyrazole” are not available, pyrrolidine and pyrazole rings are common in many organic compounds and there are established methods for their synthesis .


Molecular Structure Analysis

The molecular structure of “4-(pyrrolidine-1-sulfonyl)-1H-pyrazole” would consist of a pyrrolidine ring and a pyrazole ring connected by a sulfonyl group .


Chemical Reactions Analysis

The reactivity of “4-(pyrrolidine-1-sulfonyl)-1H-pyrazole” would likely be influenced by the presence of the pyrrolidine and pyrazole rings, as well as the sulfonyl group .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

One study focused on the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase 1/2, which, while not directly mentioning "4-(pyrrolidine-1-sulfonyl)-1H-pyrazole," falls within the realm of research on complex organic molecules with potential therapeutic applications. The study found that INCB018424 was rapidly absorbed and predominantly excreted via urine and feces, indicating extensive metabolic processing which could be relevant for the pharmacokinetics of similarly structured compounds (Shilling et al., 2010).

Environmental Exposure and Health Effects

Research on environmental exposure to organophosphorus and pyrethroid pesticides in children highlighted the widespread exposure to these chemicals, with implications for public health policy and regulation. This context may include the study and impact of various sulfonyl-containing compounds on human health, indirectly relating to the environmental persistence and biological effects of structurally related chemicals (Babina et al., 2012).

Impact on Human Semen Quality

A study investigating the impact of perfluoroalkyl compounds on human semen quality presents an angle of research on the potential endocrine-disrupting effects of various chemicals, including sulfonyl derivatives, on reproductive health. Although not directly about "4-(pyrrolidine-1-sulfonyl)-1H-pyrazole," it exemplifies the type of toxicological assessments relevant to similar compounds (Joensen et al., 2009).

Neurobehavioral Effects of Pesticide Exposure

Another area of research examines the neurobehavioral effects of organophosphate and pyrethroid pesticide exposure in children, relevant for understanding the neurological impact of various environmental chemicals, possibly including "4-(pyrrolidine-1-sulfonyl)-1H-pyrazole" or its analogues. This study links exposure to specific urinary metabolites with changes in neurobehavioral performance, providing a model for assessing the neurotoxic potential of chemical compounds (Wang et al., 2016).

Future Directions

The future directions for research on “4-(pyrrolidine-1-sulfonyl)-1H-pyrazole” could include studying its synthesis, reactivity, and potential biological activity. It could also be interesting to explore its potential applications in medicinal chemistry, given the known biological activities of pyrrolidine alkaloids .

properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c11-13(12,7-5-8-9-6-7)10-3-1-2-4-10/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFWZYPOTOGISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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